N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
Brand Name: Vulcanchem
CAS No.: 918436-22-3
VCID: VC16911481
InChI: InChI=1S/C21H27FN4O2/c1-15-5-9-18(10-6-15)25-21(28)19(4-2-3-13-23)26-20(27)14-24-17-11-7-16(22)8-12-17/h5-12,19,24H,2-4,13-14,23H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1
SMILES:
Molecular Formula: C21H27FN4O2
Molecular Weight: 386.5 g/mol

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

CAS No.: 918436-22-3

Cat. No.: VC16911481

Molecular Formula: C21H27FN4O2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide - 918436-22-3

Specification

CAS No. 918436-22-3
Molecular Formula C21H27FN4O2
Molecular Weight 386.5 g/mol
IUPAC Name (2S)-6-amino-2-[[2-(4-fluoroanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide
Standard InChI InChI=1S/C21H27FN4O2/c1-15-5-9-18(10-6-15)25-21(28)19(4-2-3-13-23)26-20(27)14-24-17-11-7-16(22)8-12-17/h5-12,19,24H,2-4,13-14,23H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1
Standard InChI Key XFVDUQRHFCQANS-IBGZPJMESA-N
Isomeric SMILES CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=C(C=C2)F
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=C(C=C2)F

Introduction

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound with a complex molecular structure, featuring a glycyl-L-lysinamide backbone linked to both a 4-fluorophenyl and a 4-methylphenyl group. Its molecular formula is C21H27FN4O2, and it has a molecular weight of approximately 386.5 g/mol . This compound is of interest in pharmacological research due to its potential biological activities and chemical properties.

Synthesis

The synthesis of N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps, including peptide coupling reactions to form the amide linkages. The specific synthesis protocol may vary depending on the availability of starting materials and the desired yield.

Potential Applications

Given its structural features, N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide could be explored for applications in drug discovery, particularly in areas where its unique combination of functional groups might offer advantages. This includes potential roles in modulating biological pathways relevant to disease states such as infections or cancer.

Comparison with Related Compounds

Comparing N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide with other compounds featuring aromatic groups and amide linkages can provide insights into its potential biological activities and chemical reactivity.

CompoundMolecular FormulaKey Features
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamideC27H32N4O3Phenoxyphenyl group, potential in pharmaceuticals and electronics
N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide-2-Methylphenyl and 4-methylphenyl groups, investigated for antimicrobial and anticancer activities
N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamideC21H27FN4O24-Fluorophenyl and 4-methylphenyl groups, potential in drug discovery

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